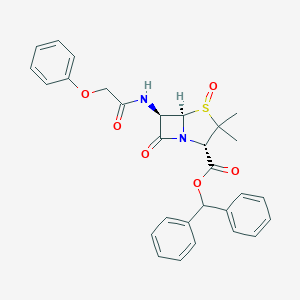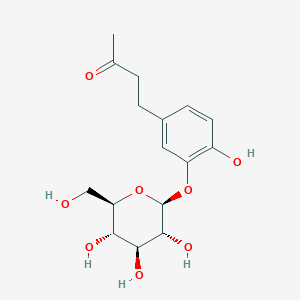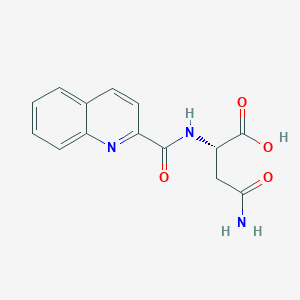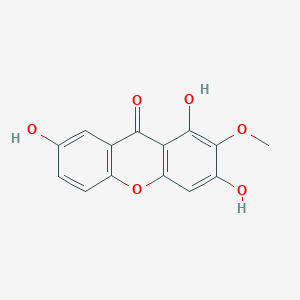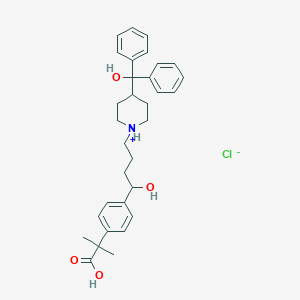
BP-DS-Pdcl2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BP-DS-Pdcl2, also known as bis(triphenylphosphine) palladium(II) chloride, is a coordination complex of palladium. This compound is widely used in organic synthesis, particularly in palladium-catalyzed coupling reactions. It is known for its stability and effectiveness as a catalyst in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BP-DS-Pdcl2 can be synthesized by reacting palladium(II) chloride with triphenylphosphine in a suitable solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as methanol or ethanol, followed by the addition of triphenylphosphine. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a yellow solid.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
BP-DS-Pdcl2 is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions where the palladium center is oxidized.
Reduction: It can also participate in reduction reactions, where the palladium center is reduced.
Substitution: this compound can undergo substitution reactions where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. Typical reaction conditions involve moderate temperatures and the use of solvents such as toluene, benzene, or acetone.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.
Applications De Recherche Scientifique
BP-DS-Pdcl2 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which BP-DS-Pdcl2 exerts its catalytic effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.
Transmetalation: The complex undergoes transmetalation with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
BP-DS-Pdcl2 is unique compared to other palladium complexes due to its stability and effectiveness in catalysis. Similar compounds include:
Palladium(II) acetate: Another widely used palladium catalyst, but less stable than this compound.
Palladium(II) chloride: A simpler palladium complex, often used as a precursor in the synthesis of other palladium catalysts.
Palladium(II) bromide: Similar to palladium(II) chloride but with different reactivity and solubility properties.
This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.
Propriétés
IUPAC Name |
2,7-diaminooctanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQLXSBBMZDHZ-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N6O4Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930424 |
Source


|
| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139280-50-5 |
Source


|
| Record name | 2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
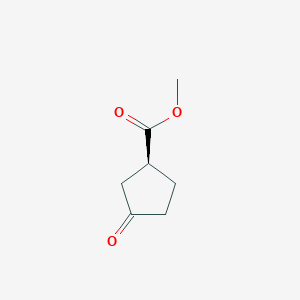
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

